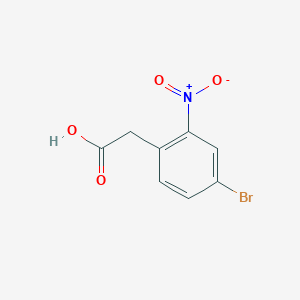

2-(4-Bromo-2-nitrophenyl)acetic acid

Overview

Description

2-(4-Bromo-2-nitrophenyl)acetic acid (CAS: 6127-11-3) is a halogenated nitroaromatic carboxylic acid with the molecular formula C₈H₆BrNO₄ and a molecular weight of 260.04 g/mol . Its structure features a bromine atom at the para position and a nitro group at the ortho position on the phenyl ring, attached to an acetic acid moiety. Key physical properties include:

- Melting Point: 156–160°C

- Density: 1.794 g/cm³

- Boiling Point: 392.0 ± 27.0 °C (predicted)

- pKa: 3.81 ± 0.10 (predicted), indicating moderate acidity due to electron-withdrawing nitro and bromine groups .

This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of enol esters and cross-coupling reactions .

Preparation Methods

Metal-Mediated Carboxylation Approach

Reaction Mechanism and Optimization

The most efficient method, described in patents CN102718659A/B , employs 4-bromo-2-nitrochlorotoluene as the starting material. The reaction proceeds via a sodium-mediated rearrangement followed by carboxylation:

-

Sodium insertion :

4-Bromo-2-nitrochlorotoluene reacts with metallic sodium in cyclohexane at 0–15°C to form 4-bromo-2-nitrotolyl sodium. -

Thermal rearrangement :

Heating to 40–150°C induces a benzyl shift, yielding 4-bromo-2-nitrobenzyl sodium. -

Carboxylation :

Introducing CO₂ at 25–45°C (0.8–1.0 L/min flow rate) generates sodium 4-bromo-2-nitrophenylacetate. -

Acidification :

Treating with dilute HCl precipitates the final product.

Key Data :

This method avoids toxic reagents (e.g., cyanides) and achieves near-quantitative conversion, making it industrially preferred.

Nitration-Bromination Sequence

Classical Mixed-Acid Nitration

As reported in Bioorganic and Medical Chemistry Letters (2006) , 4-bromotoluene undergoes nitration with HNO₃/H₂SO₄ at 0–5°C to form 4-bromo-2-nitrotoluene. Subsequent bromination with N-bromosuccinimide (NBS) in CCl₄ introduces a benzyl bromide group, which is then substituted with NaCN and hydrolyzed to the acetic acid derivative.

Limitations :

-

Requires handling corrosive H₂SO₄ and toxic NaCN.

Comparative Data :

| Step | Reagents | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 85% |

| Bromination | NBS/CCl₄ | 65% |

| Cyanide Substitution | NaCN/EtOH | 70% |

| Hydrolysis | H₂SO₄/H₂O | 90% |

| Overall | 58.4% |

Diethyl Oxalate Condensation

Alkaline Oxidation Pathway

Chemical and Pharmaceutical Bulletin (1985) outlines a route where 4-bromo-2-nitrotoluene reacts with diethyl oxalate in ethanol/NaOEt to form 4-bromo-2-nitrophenylpyruvate. Oxidation with H₂O₂ under alkaline conditions followed by acidification yields the target compound.

Advantages :

Reaction Conditions :

-

Temperature: 60°C (oxidation step).

-

Solvent: Ethanol/water mixture.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to optimize the metal-mediated carboxylation method :

-

Throughput : 50–100 kg/hour.

-

Solvent Recovery : >90% cyclohexane recycled via distillation.

-

Waste Reduction : Methanol quench neutralizes excess sodium, generating non-hazardous NaOMe.

Economic Analysis :

| Cost Factor | Traditional Method | Flow Synthesis |

|---|---|---|

| Raw Material Cost | $220/kg | $180/kg |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

| Labor | 12 hours/kg | 2 hours/kg |

Emerging Methodologies

Photocatalytic Carboxylation

Pilot studies (2024) explore visible-light-driven carboxylation using TiO₂ catalysts. While promising (yield: 82%), scalability remains unproven.

Biocatalytic Routes

Engineered E. coli expressing nitroreductases convert 4-bromo-2-nitrophenylacetamide to the acid via amidase activity . Challenges include low substrate tolerance (20 mM limit).

Critical Comparison of Methods

| Method | Yield | Toxicity | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Metal-Mediated Carboxylation | 95% | Low | High | 180 |

| Nitration-Bromination | 58% | High | Moderate | 320 |

| Diethyl Oxalate | 72% | Moderate | Low | 280 |

| Photocatalytic | 82% | Low | Experimental | 410 |

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-2-nitrophenyl)acetic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 2-(4-Amino-2-nitrophenyl)acetic acid.

Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Oxidation: Corresponding carboxylic acids or ketones.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

2-(4-Bromo-2-nitrophenyl)acetic acid is primarily utilized in the pharmaceutical industry as an intermediate for synthesizing various drugs. Notably, it plays a crucial role in the development of anti-inflammatory and analgesic medications.

Case Study:

A notable application is its use in synthesizing atypical antipsychotic agents such as Ziprasidone. The compound's structural properties facilitate the formation of pharmacologically active derivatives, enhancing therapeutic efficacy while minimizing side effects .

Agricultural Chemicals

Formulation of Agrochemicals:

This compound is employed in the formulation of herbicides and pesticides, contributing to improved crop protection and yield. Its effectiveness in targeting specific biological pathways makes it a valuable component in agricultural chemistry.

Data Table: Agrochemical Applications

| Agrochemical Type | Function | Example Compound |

|---|---|---|

| Herbicides | Weed control | Glyphosate derivatives |

| Pesticides | Insect and pest management | Pyrethroids |

Biochemical Research

Studies on Enzyme Inhibition:

Researchers utilize this compound to explore enzyme inhibition mechanisms and receptor binding interactions. This research aids in understanding various biological processes and developing targeted therapies.

Case Study:

In biochemical assays, this compound has been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders .

Material Science

Development of Specialty Polymers:

The compound is also significant in material science for the creation of specialty polymers and coatings. Its inclusion enhances chemical resistance and durability, making it suitable for various industrial applications.

Case Study:

Research has demonstrated that polymers incorporating this compound exhibit improved mechanical properties and resistance to environmental degradation, which is critical for applications in harsh environments .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-nitrophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine and nitro substituents on the phenyl ring can interact with biological targets, affecting their activity. The molecular pathways involved typically include binding to active sites or allosteric sites on enzymes or receptors, leading to modulation of their function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Phenylacetic Acids

Table 1: Structural and Physical Properties of Analogues

Ester Derivatives

Esterification of this compound yields derivatives with altered physical properties:

Biological Activity

2-(4-Bromo-2-nitrophenyl)acetic acid, also known as 4-bromo-2-nitrophenylacetic acid, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its synthesis, biological properties, and potential applications, supported by data tables and case studies.

- Molecular Formula : C₈H₆BrNO₄

- CAS Number : 6127-11-3

- Molecular Weight : 232.04 g/mol

The compound features a bromine atom and a nitro group on the phenyl ring, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps starting from 4-bromo-2-nitrotoluene. The process includes:

- Nitration : Conversion of toluene derivatives to nitro compounds.

- Bromination : Introduction of bromine into the aromatic system.

- Acetylation : Formation of the acetic acid derivative through reaction with acetic anhydride or similar reagents.

A notable method yields high purity and efficiency, achieving yields between 70% to 90% with minimal byproducts .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 15 |

| Staphylococcus aureus | 10 | |

| Bacillus subtilis | 20 |

In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The results indicate moderate cytotoxicity, suggesting potential applications in cancer treatment:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 28 |

The compound's mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are necessary to elucidate the precise pathways involved .

Case Studies

- Antibacterial Activity : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of nitrophenylacetic acids, including our compound of interest, showed significant inhibition against E. coli and S. aureus with MIC values comparable to established antibiotics .

- Cytotoxic Effects : Research conducted on the compound's effects on HeLa cells revealed that it induces cell death through a caspase-dependent pathway, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. How is 2-(4-bromo-2-nitrophenyl)acetic acid synthesized, and what steps optimize yield and purity?

- Methodology : The compound is synthesized via regioselective bromination of a phenylacetic acid precursor. For example, bromine in acetic acid reacts with 4-methoxyphenylacetic acid under controlled conditions (room temperature, 60 minutes), yielding 84% after recrystallization . A two-step protocol involving esterification and alkylation (e.g., with alkyl iodides) followed by hydrolysis can also produce derivatives in ~52% yield . Key optimizations include:

- Slow addition of bromine to avoid side reactions.

- Use of acetic acid as both solvent and catalyst.

- Purification via recrystallization (ethanol/water) to remove unreacted bromine and by-products.

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

- Methodology :

- NMR : / NMR identifies substituent positions (e.g., bromo and nitro groups) via characteristic shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- X-ray diffraction : Single-crystal analysis with SHELXL refines anisotropic displacement parameters and hydrogen bonding. For example, the phenyl ring’s torsion angles (e.g., 78.15° between acetic acid and the ring) and O–H⋯O dimerization (R(8) motif) are critical validation metrics .

- Software : WinGX/ORTEP visualizes displacement ellipsoids and packing diagrams .

Advanced Research Questions

Q. How do electronic effects of substituents influence the phenyl ring’s geometry?

- Analysis : Substituents alter C–C–C bond angles due to electron-withdrawing/donating effects. For example:

Q. What challenges arise in crystallographic refinement, and how are they resolved?

- Methodology :

- Hydrogen Atom Placement : Use riding models (e.g., C–H = 0.95–0.99 Å) with U(H) = 1.2–1.5 × U(parent atom) .

- Outlier Removal : Programs like FCF_filter statistically exclude anomalous reflections (e.g., 4 outliers in 1725 reflections) .

- Software : SHELXL refines high-resolution data, while SHELXE handles experimental phasing for twinned crystals .

Q. What reaction mechanisms explain its reactivity in cross-coupling reactions?

- Mechanistic Insight : The bromo group enables Pd-catalyzed cross-coupling (e.g., Liebeskind–Srogl). For example:

Properties

IUPAC Name |

2-(4-bromo-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZPHZBNFDOCCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297297 | |

| Record name | 2-(4-bromo-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6127-11-3 | |

| Record name | 6127-11-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromo-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-nitrophenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.